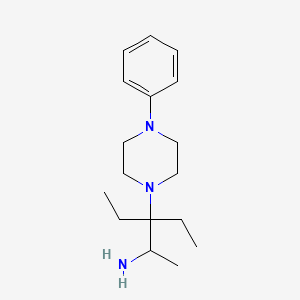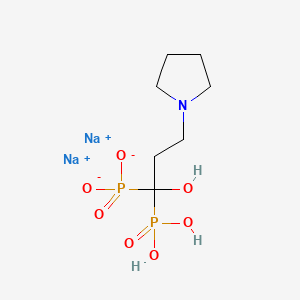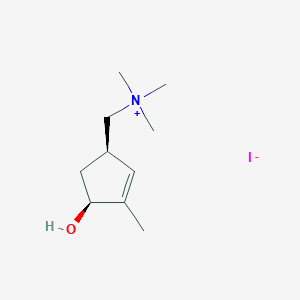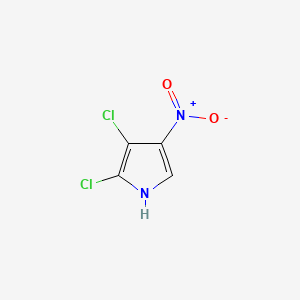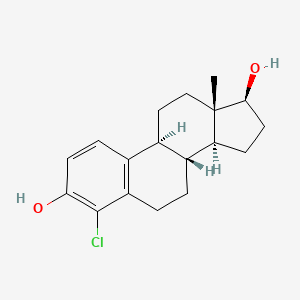
4-Chloroestradiol
Overview
Description
4-Chloroestradiol, also known as 4-CE2, is a synthetic non-steroidal estrogen hormone that is widely used in scientific research. It is a derivative of estradiol, the most potent natural estrogen, and is used to study the effects of estrogen on biological systems. 4-CE2 is a useful tool for scientists to better understand the physiological and biochemical effects of estrogens in the body.
Scientific Research Applications
Receptor Binding Affinity and Synthesis
- Synthesis and Estrogen Receptor Affinity : Research has focused on the synthesis of 4-chloroestradiol derivatives and their binding affinities for estrogen receptors. The selective syntheses of these derivatives have been described, revealing potential structure–activity relationships (Ali & Lier, 1991).
- Binding Affinity to Estrogen and Androgen Receptors : Studies on 10 beta-chloro-estrenen derivatives, including this compound, have shown their binding affinity to uterine estrogen receptors. This compound exhibited high binding affinity, indicating its significant interaction with estrogen receptors (Mukawa et al., 1988).
Chemical Transformation and Identification
- Chemical Transformation Studies : Research includes the identification of reaction products formed by the chlorination of ethynylestradiol, where this compound was identified as a major reaction product. This highlights its formation and behavior under specific chemical conditions (Moriyama et al., 2004).
- Synthesis of 1-Chloroestradiol : The synthesis of 1-chloroestradiol, closely related to this compound, has also been reported, showcasing the development of methodologies for producing chlorinated estrogen derivatives (Hylarides et al., 1984).
Environmental Impact and Analysis
- Analysis in Environmental Contexts : Studies have been conducted to analyze the global trends in research on chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid, which share structural similarities with this compound. These analyses provide insights into the environmental impact and research trends related to chlorinated organic compounds (Zuanazzi et al., 2020).
Photocatalytic Degradation
- Photocatalytic Decomposition Studies : Research has also been conducted on the photocatalytic degradation of chlorophenols, including 4-chlorophenol, using various catalysts. This is relevant for understanding the decomposition and environmental processing of chlorinated compounds similar to this compound (Guillard et al., 1999).
Hormonal and Biological Effects
- Effects on Luteinizing Hormone Concentrations : Studies have explored the pharmacological effects of compounds like 4-hydroxyoestradiol, related to this compound, on hormone concentrations in animal models. These investigations provide insights into the biological activities of chlorinated estrogen derivatives (Franks et al., 1981).
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-4-chloro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGRSOANCKBFMK-ZHIYBZGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201008526 | |
| Record name | 4-Chloroestra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201008526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88847-88-5 | |
| Record name | 4-Chloroestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloroestra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201008526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLOROESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N59ZAM9VAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of chlorine atoms at the 2- and 4- positions of estradiol influence its binding affinity to estrogen receptors?
A1: The research paper [] investigates the impact of chlorine substitution on estradiol's binding affinity to estrogen receptors. While the specific binding affinities for 4-Chloroestradiol are not detailed in the provided abstract, the study reports that both 2- and this compound derivatives, particularly those with additional substitutions at the 7α- and 17α- positions, exhibit varying degrees of binding affinity for estrogen receptors. This suggests that the position of the chlorine atom, as well as other substitutions on the estradiol molecule, can significantly influence its interaction with estrogen receptors and potentially modulate its biological activity.
Q2: What synthetic strategies are employed to achieve selective substitutions on the estradiol molecule?
A2: The synthesis of this compound and its derivatives, as described in [], involves specific methodologies to achieve selective substitutions at desired positions. Although the abstract doesn't detail the exact steps, it emphasizes the development of "selective syntheses" for 2- and this compound derivatives with substitutions at the 7α- and 17α- positions. This implies the use of controlled reaction conditions and potentially protecting groups to ensure the chlorine atom is introduced at the specific 4-position and other modifications are carried out selectively without affecting other parts of the molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





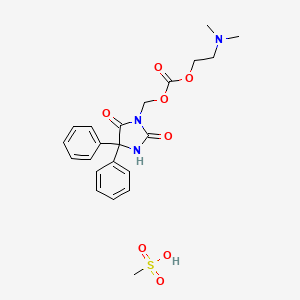

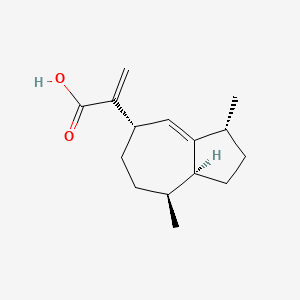
![Benzo[b]thiophene-2-carboxamide, 3-hydroxy-N-[2-phenyl-2-(2-thienyl)ethenyl]-5-(trifluoromethyl)-](/img/structure/B1217778.png)


![3-[(1,2,4a,5-Tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1217783.png)
